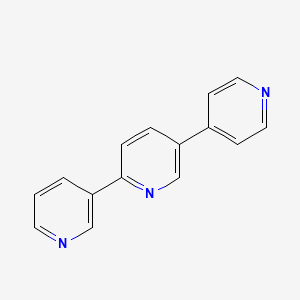

2-pyridin-3-yl-5-pyridin-4-ylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-pyridin-3-yl-5-pyridin-4-ylpyridine is a heterocyclic compound that features three pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-3-yl-5-pyridin-4-ylpyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki cross-coupling reaction, which involves the reaction of a bromopyridine derivative with a pyridine boronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-pyridin-3-yl-5-pyridin-4-ylpyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially hydrogenated pyridine derivatives.

Scientific Research Applications

2-pyridin-3-yl-5-pyridin-4-ylpyridine has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in gas storage, catalysis, and sensing.

Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

Mechanism of Action

The mechanism by which 2-pyridin-3-yl-5-pyridin-4-ylpyridine exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes by binding to active sites and inhibiting their activity. The pathways involved can include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

2-(pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.

2-(pyridin-3-yl)-1H-benzo[d]imidazole: Exhibits antibacterial properties.

N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Used in supramolecular chemistry.

Uniqueness

2-pyridin-3-yl-5-pyridin-4-ylpyridine is unique due to its three pyridine rings, which provide a distinct electronic environment and steric properties. This makes it particularly versatile in forming coordination complexes and interacting with biological targets.

Biological Activity

2-Pyridin-3-yl-5-pyridin-4-ylpyridine is a heterocyclic compound that has garnered attention for its potential biological activities. Its structural features, including multiple pyridine rings, suggest a capacity for diverse interactions with biological targets, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The molecular formula of this compound is C12H9N2, with a molecular weight of 195.21 g/mol. The compound's structure allows for potential interactions through hydrogen bonding and π-π stacking due to the presence of nitrogen atoms in the pyridine rings.

| Property | Value |

|---|---|

| Molecular Formula | C12H9N2 |

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The nitrogen atoms in the pyridine rings can form hydrogen bonds, facilitating interactions with active sites on proteins. This interaction can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups has been linked to enhanced antimicrobial efficacy.

Case Study: Antibacterial Activity

A study evaluated a series of pyridine derivatives against common pathogens. The results indicated that compounds with specific substitutions exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/ml against S. aureus, suggesting that structural modifications can lead to improved antibacterial properties .

Antiviral Properties

In addition to antibacterial effects, some derivatives of pyridine compounds have been investigated for antiviral activity. The mechanisms often involve inhibition of viral replication through interference with viral enzymes or host cell pathways.

Case Study: Antiviral Screening

A screening program assessed several pyridine derivatives for their antiviral potential against influenza virus strains. Compounds displaying significant inhibition were further analyzed for their mechanism of action, revealing interference with viral RNA synthesis .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that certain derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways.

Case Study: Apoptosis Induction

In vitro studies on human cancer cell lines demonstrated that specific pyridine derivatives could significantly reduce cell viability through apoptosis induction mechanisms involving caspase activation and mitochondrial pathway modulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridine derivatives. Modifications at various positions on the pyridine rings can enhance or diminish activity against specific targets.

| Modification Position | Effect on Activity |

|---|---|

| 3-position | Increased antibacterial activity |

| 4-position | Enhanced binding affinity to receptors |

| Substituents | Electron-withdrawing groups improve efficacy |

Properties

CAS No. |

106047-34-1 |

|---|---|

Molecular Formula |

C15H11N3 |

Molecular Weight |

233.27 g/mol |

IUPAC Name |

2-pyridin-3-yl-5-pyridin-4-ylpyridine |

InChI |

InChI=1S/C15H11N3/c1-2-14(10-17-7-1)15-4-3-13(11-18-15)12-5-8-16-9-6-12/h1-11H |

InChI Key |

RZDZEEUWGKVARN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=C2)C3=CC=NC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.